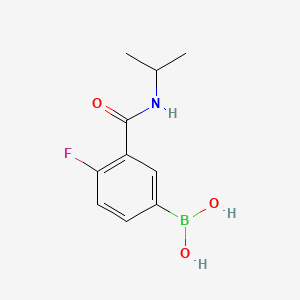

4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid

描述

4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid (CAS: 874219-21-3) is a boronic acid derivative featuring a fluorine atom at the 4-position and an isopropylcarbamoyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₂BFNO₃, with an approximate molecular weight of 225.81 g/mol (calculated from atomic weights). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems .

属性

IUPAC Name |

[4-fluoro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQHVEASBVESSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660234 | |

| Record name | {4-Fluoro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-21-3 | |

| Record name | B-[4-Fluoro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Fluoro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Lithiation

The synthesis often starts from a fluorinated and carbamoyl-substituted aryl halide or a protected precursor. For example, a 4-fluoro-3-(isopropylcarbamoyl)phenyl bromide or chloride can be subjected to lithium-halogen exchange using n-butyllithium at low temperatures (typically −78 °C) to generate the corresponding aryl lithium species.

Boronation Step

The aryl lithium intermediate is then reacted with a boron electrophile such as trimethyl borate (B(OMe)3). This reaction forms a boronate ester intermediate which, upon acidic or aqueous workup, yields the free boronic acid.

Workup and Purification

The reaction mixture is quenched with water or dilute acid to hydrolyze the boronate ester to the boronic acid. The product is then isolated by extraction or crystallization. According to patent US8822730B2, the isolation can be optimized by using a biphasic system of water and a water-miscible organic solvent with added salts to improve yield and purity.

Alternative Routes

- Direct borylation of aryl halides via transition metal-catalyzed processes (e.g., Pd-catalyzed Miyaura borylation) can be employed, although the presence of sensitive carbamoyl groups requires careful choice of conditions to avoid side reactions.

- Protection/deprotection strategies may be necessary if the carbamoyl group is sensitive to lithiation or boronation conditions.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Lithiation | n-Butyllithium, −78 °C | Formation of aryl lithium intermediate |

| 2. Boronation | Trimethyl borate (B(OMe)3), low temperature | Formation of boronate ester intermediate |

| 3. Hydrolysis | Water or dilute acid | Conversion to boronic acid |

| 4. Isolation | Biphasic extraction with salt addition | Purified this compound |

Research Findings and Considerations

- The lithiation step must be controlled to avoid side reactions such as over-lithiation or deprotonation of the carbamoyl group.

- The presence of the fluorine substituent influences the acidity and reactivity of the aromatic ring, potentially affecting lithiation regioselectivity and boronation efficiency.

- The carbamoyl group (isopropylcarbamoyl) is stable under the lithiation and boronation conditions but may require protection if harsher conditions are used.

- The boronic acid product may exist as cyclic boroxines or boronic esters depending on the handling and storage conditions; thus, isolation under slightly moist conditions is recommended to maintain stability.

- Use of salt additives during extraction improves phase separation and yield, as demonstrated in patent literature.

Data Table: Key Parameters in Preparation

| Parameter | Details |

|---|---|

| Starting material | 4-Fluoro-3-(isopropylcarbamoyl)aryl halide |

| Organolithium reagent | n-Butyllithium |

| Boron electrophile | Trimethyl borate (B(OMe)3) |

| Temperature (lithiation) | −78 °C |

| Workup | Hydrolysis with water or dilute acid |

| Isolation solvent system | Water + water-miscible organic solvent + salt |

| Product molecular weight | 225.03 g/mol |

| Stability considerations | Store moist to avoid boroxine formation |

化学反应分析

4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid serves as an essential building block in the synthesis of pharmaceuticals targeting various metabolic pathways. Its application as a reactant in coupling reactions allows for the production of novel biologically active compounds, particularly in drug discovery initiatives aimed at developing enzyme inhibitors.

Oncology

The compound has been explored for its potential use in cancer therapies. Boronic acids, including this compound, have been integrated into functional chemical materials utilized in imaging and tumor therapy. The ability to form reversible covalent bonds with target proteins positions it as a candidate for enhancing therapeutic efficacy in chemotherapeutic regimens.

Biochemistry

In biochemistry, this compound has been utilized for interaction studies with biomolecules, revealing its potential as an inhibitor of specific enzymatic pathways. Its ability to form stable complexes enhances its utility in therapeutic applications, including protein manipulation and modification.

Diabetes Research

The compound has also found applications in endocrinology, particularly in the controlled release of insulin. Boronic acids are known to interact with glucose, making them suitable for developing glucose-sensing materials that can be applied in diabetes management.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Cancer Therapy Development : Clinical trials have indicated that boronic acid derivatives can improve the effectiveness of chemotherapy drugs by enhancing their targeting capabilities towards tumor cells.

- Glucose Sensing : A study highlighted the synthesis of phenylboric acid-functionalized carbon dots for rapid fluorescent sensing of glucose, indicating practical applications in diabetes management.

作用机制

The mechanism of action of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Fluorophenylboronic Acids

- 4-Fluorophenylboronic Acid (CAS: 1765-93-1):

- Molecular Formula: C₆H₆BFO₂; Molecular Weight: 139.92 g/mol.

- Melting Point: 263–265°C; Purity: >98.0%.

- Applications: Widely used in cross-coupling reactions due to its simplicity and commercial availability. Lacks functional groups for secondary interactions, limiting use in targeted applications like molecular recognition .

Carbamoyl-Substituted Boronic Acids

- 3-(3-Fluorophenylcarbamoyl)phenylboronic Acid (CAS: 874288-34-3): Molecular Formula: C₁₃H₁₁BFNO₃; Molecular Weight: 259.04 g/mol. Key Feature: A carbamoyl group at the 3-position enhances hydrogen-bonding capability, useful in adsorbents for phenolic acids (e.g., salvianolic acid) .

- 4-Fluoro-3-(N-methoxy-N-methylcarbamoyl)phenylboronic Acid (CAS: 874290-69-4): Molecular Formula: C₉H₁₁BFNO₄; Molecular Weight: 227.00 g/mol. Key Feature: The N-methoxy-N-methyl group increases solubility in polar solvents compared to the isopropyl variant. Applications: Suitable for reactions requiring enhanced solubility, whereas the isopropyl derivative may favor organic-phase reactions .

Physicochemical and Functional Comparison

*Calculated molecular weight.

生物活性

4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid (CAS No. 874219-21-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and an isopropylcarbamoyl moiety. This configuration is significant for its interaction with biological targets, particularly in enzyme inhibition and drug delivery systems.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is characteristic of boronic acids. This property allows it to interact with various biomolecules, including proteins and enzymes.

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and glycosidases by binding to their active sites, thus preventing substrate access.

- Targeting Cancer Cells : Its ability to target specific cellular pathways makes it a candidate for cancer therapeutics, particularly in the context of targeted drug delivery systems.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antitumor Activity | Demonstrated efficacy in reducing tumor size in preclinical models. |

| Enzyme Inhibition | Effective against proteases and glycosidases, impacting metabolic pathways. |

| Cellular Uptake | Enhanced cellular uptake observed in studies involving nanoparticle formulations. |

| Mucoadhesive Properties | Potential for prolonged drug residence time in targeted tissues (e.g., bladder). |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various biomedical contexts:

- Antitumor Efficacy : Research involving nanoparticle formulations incorporating this compound has shown significant tumor reduction in H22 tumor-bearing mice models. The study reported enhanced accumulation and penetration into tumor tissues compared to non-targeted nanoparticles .

- Enzyme Interaction Studies : A study explored the inhibition of serine proteases by boronic acid derivatives, including this compound. The results indicated that the compound effectively inhibited enzyme activity, suggesting its utility in therapeutic applications targeting proteolytic pathways .

- Drug Delivery Systems : The compound has been utilized in developing chitosan-based nanoparticles for insulin delivery, demonstrating glucose-dependent release profiles. Higher concentrations of glucose led to increased insulin release, showcasing its potential as a glucose-sensitive drug delivery system .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and stability within biological systems. Factors such as absorption rates, distribution within tissues, metabolism by liver enzymes, and excretion pathways are critical for determining its therapeutic efficacy.

常见问题

Q. What are the recommended storage and handling protocols for 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid to maintain stability in experimental settings?

Store the compound at 0–6°C in tightly sealed, moisture-resistant containers under an inert atmosphere (e.g., nitrogen or argon). Avoid dust formation by working in a fume hood with appropriate exhaust ventilation. Use personal protective equipment (PPE), including gloves and safety goggles, to prevent skin/eye contact .

Q. Which spectroscopic and analytical techniques are optimal for verifying the structural integrity and purity of this compound?

Employ ¹H/¹³C NMR to confirm the boronic acid moiety and carbamoyl group. FT-IR can identify characteristic B–O and C=O stretches. High-performance liquid chromatography (HPLC , ≥97% purity threshold) is recommended for quantifying impurities. For crystalline samples, X-ray diffraction provides definitive structural validation .

Q. How can researchers mitigate hydrolysis of the boronic acid group during aqueous-phase reactions?

Use aprotic solvents (e.g., THF, DMF) and maintain a pH near neutrality (6–8) to stabilize the boronic acid. Adding diols (e.g., pinacol) can form reversible esters, reducing hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the electronic and steric effects of the isopropylcarbamoyl and fluorine substituents on reactivity?

Apply density functional theory (DFT) with the B3LYP/6-31G(d) basis set to optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO). This reveals electron-deficient regions (e.g., boron atom) for nucleophilic attack and steric hindrance from the isopropyl group, which may impede cross-coupling efficiency .

Q. How can researchers resolve contradictions in catalytic activity observed during Suzuki-Miyaura couplings with this compound?

Potential issues include steric bulk from the isopropylcarbamoyl group or boronic acid deactivation. Solutions:

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved binding to biological targets (e.g., proteases)?

Compare analogs with modified carbamoyl groups (e.g., methyl vs. isopropyl) to assess steric effects. Fluorine’s electronegativity enhances hydrogen-bonding potential; test fluoro-substituted derivatives to quantify binding affinity changes. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins .

Methodological Recommendations

- Synthetic Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) in Suzuki-Miyaura couplings at 60–80°C. Use microwave-assisted synthesis to reduce reaction times .

- Crystallography: Grow single crystals in ethanol/water mixtures (70:30 v/v) at 4°C for X-ray analysis .

- Troubleshooting Reactivity: If cross-coupling fails, confirm boronic acid integrity via ¹¹B NMR (δ ~30 ppm for free boronic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。